2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

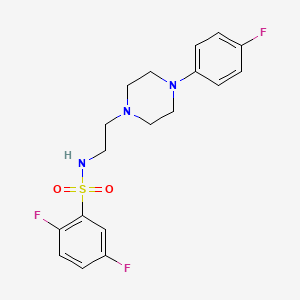

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative with a piperazine-linked ethylamine side chain. Its structure features a sulfonamide group attached to a 2,5-difluorophenyl ring, connected via an ethyl linker to a 4-(4-fluorophenyl)piperazine moiety.

Key structural attributes include:

- Sulfonamide core: Provides hydrogen-bonding capability and structural rigidity.

- Fluorine substitutions: At positions 2 and 5 on the benzene ring, enhancing lipophilicity and metabolic stability.

- Piperazine-ethylamine side chain: Facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).

Synthesis typically involves coupling 2,5-difluorobenzenesulfonyl chloride with a pre-functionalized piperazine-ethylamine intermediate. Characterization methods include $^1$H NMR, $^13$C NMR, $^{19}$F NMR, and mass spectrometry (MS), ensuring structural fidelity .

Properties

IUPAC Name |

2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c19-14-1-4-16(5-2-14)24-11-9-23(10-12-24)8-7-22-27(25,26)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLHXVVDWDQQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a piperazine derivative.

Sulfonamide Formation: The final step involves the reaction of the piperazine derivative with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: It may bind to receptors or enzymes, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses such as apoptosis or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with benzenesulfonamide derivatives synthesized in related studies. Below is a comparative analysis based on substituent variations, physicochemical properties, and reported

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents on Benzene Ring | Piperazine Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide | 2,5-difluoro | 4-(4-fluorophenyl) | ~470 | Not reported | Not reported |

| N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k) | 3-sulfamoylamino | Bis(4-fluorophenyl)methyl | ~640 | 196–198 | 72 |

| 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) | 4-sulfamoylamino | Bis(4-fluorophenyl)methyl | ~580 | 220–222 | 68 |

| N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) | 3-sulfamoylamino | Benzhydryl | ~620 | 132–134 | 65 |

Key Observations :

Substituent Effects on Melting Points: Compounds with bulkier piperazine substituents (e.g., bis(4-fluorophenyl)methyl in 6i) exhibit higher melting points (~220°C) compared to those with smaller groups (e.g., benzhydryl in 6d: 132°C) . The 2,5-difluoro substitution pattern in the target compound may reduce crystallinity compared to sulfamoylamino-substituted analogs (e.g., 6k, 6i), though experimental data are pending.

Synthetic Yields: Yields for analogs range from 65% to 72%, influenced by steric hindrance during coupling steps. The absence of sulfamoylamino groups in the target compound may simplify synthesis, though this remains untested .

Receptor Binding Affinity: Piperazine substituents: Bis(4-fluorophenyl)methyl groups (6i, 6k) enhance affinity for serotonin receptors (5-HT$_{1A}$) due to hydrophobic interactions, as reported in related studies .

Metabolic Stability :

- Fluorine atoms at the 2- and 5-positions on the benzene ring are expected to improve metabolic stability by reducing oxidative degradation, a feature shared with 4-fluorophenyl-piperazine derivatives (e.g., 6h–6j) .

Research Findings and Implications

- Unresolved Questions : Direct comparisons of pharmacological activity (e.g., IC$_{50}$ values) between the target compound and its analogs are absent in current literature. Further studies are needed to evaluate its selectivity for specific receptor subtypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.